molecular formula C14H16N4O B6458156 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide CAS No. 2549042-83-1

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide

Cat. No.: B6458156
CAS No.: 2549042-83-1
M. Wt: 256.30 g/mol
InChI Key: SWMZNGMPKRSKRW-UHFFFAOYSA-N
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Description

Product Overview 2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide is an organic compound with the molecular formula C14H16N4O and a molecular weight of 256.30 g/mol . Its CAS Registry Number is 2548975-64-8 . This chemical is offered for non-human research applications and is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, or for administration to humans. Research and Applications This compound belongs to the benzamide chemical class. Benzamide derivatives are of significant interest in medicinal chemistry and drug discovery research, frequently serving as key scaffolds in the development of biologically active molecules . The structure of this compound, which features an aminopyrimidine group linked to a benzamide, is similar to that of compounds known to exhibit protein kinase inhibitory activity . As such, it represents a valuable chemical tool for researchers investigating new therapeutic targets, particularly in oncology and signal transduction pathways. Its primary research applications include use as a reference standard in analytical chemistry, a building block in custom organic synthesis, and a lead compound in the design and screening of novel small-molecule libraries. Please inquire for availability, custom synthesis options, and detailed specifications including purity and shipping information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-8-9(2)16-10(3)17-14(8)18-12-7-5-4-6-11(12)13(15)19/h4-7H,1-3H3,(H2,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMZNGMPKRSKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC=CC=C2C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide

Established Synthetic Routes to 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide

The construction of this compound is typically achieved through a convergent synthesis, where the pyrimidine (B1678525) core and the benzamide (B126) moiety are synthesized separately and then coupled.

Precursor Selection and Reaction Conditions for Pyrimidine Core Formation

The formation of the 2,5,6-trimethylpyrimidine core is a crucial step in the synthesis. A common and effective method for constructing polysubstituted pyrimidine rings is through the condensation of a 1,3-dicarbonyl compound with an amidine. bu.edu.eg

For the synthesis of the 2,5,6-trimethylpyrimidin-4-amine (B1527313) precursor, a suitable starting material is 3-methyl-2,4-pentanedione (B1204033). This diketone provides the C5-methyl and C6-methyl groups and the adjacent carbonyls for cyclization. The C2-methyl group and the C4-amino group are introduced via the amidine source. While various amidines can be used, acetamidine (B91507) would provide the C2-methyl group. However, to directly install the 4-amino group, a more strategic approach involves using a precursor that can be readily converted to the amine, or by using a substituted guanidine (B92328) followed by modification.

A plausible and widely utilized approach is the reaction of a β-ketoenamine with a nitrile, or a three-component reaction involving a ketone, an orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org For instance, the reaction of 3-methyl-2,4-pentanedione with an appropriate nitrogen source, such as urea (B33335) or guanidine, in the presence of a catalyst can yield the desired pyrimidine scaffold. nih.gov The choice of catalyst and solvent is critical for driving the reaction towards high yield and purity. Common catalysts include both acids and bases, and the reaction is often carried out at elevated temperatures.

Precursor 1Precursor 2Reaction TypeTypical Conditions
3-Methyl-2,4-pentanedioneGuanidine carbonateCondensation/CyclizationSodium ethoxide, Ethanol, Reflux
3-Methyl-2,4-pentanedioneUreaCondensation/CyclizationAcid catalyst (e.g., HCl), Ethanol, Reflux
Methyl ketone derivativeTriethyl orthoformate, Ammonium acetateThree-component couplingZnCl2 catalyst organic-chemistry.org

Amidation Reactions for Benzamide Moiety Introduction

The introduction of the benzamide moiety typically involves the coupling of a 2-aminobenzoic acid derivative with the pre-formed 4-amino-2,5,6-trimethylpyrimidine. A common method for amide bond formation is the activation of the carboxylic acid group of 2-aminobenzoic acid, followed by reaction with the aminopyrimidine. researchgate.netsphinxsai.com

One straightforward approach is the conversion of 2-aminobenzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.orgbohrium.com The resulting acyl chloride is then reacted with 4-amino-2,5,6-trimethylpyrimidine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. sphinxsai.com

Alternatively, peptide coupling reagents can be employed for the direct amidation of 2-aminobenzoic acid with the aminopyrimidine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the amide bond formation under milder conditions and often with higher yields and purity. nih.gov

Another synthetic route involves starting with isatoic anhydride, which reacts with the aminopyrimidine in a solvent like DMF under reflux to directly yield the 2-aminobenzamide (B116534) derivative. nih.gov This method is efficient as it avoids the isolation of the intermediate 2-aminobenzoic acid derivative.

Amine SourceCarboxylic Acid Source/EquivalentCoupling MethodTypical Reagents
4-Amino-2,5,6-trimethylpyrimidine2-Aminobenzoyl chlorideAcyl chloride additionTriethylamine, Dichloromethane
4-Amino-2,5,6-trimethylpyrimidine2-Aminobenzoic acidPeptide couplingEDC, HOBt, DMF
4-Amino-2,5,6-trimethylpyrimidineIsatoic anhydrideRing opening/AmidationDMF, Reflux nih.gov

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters to consider include reaction time, temperature, stoichiometry of reactants, and the choice of catalyst and solvent. researchgate.net

For the pyrimidine core synthesis, the molar ratio of the diketone to the amidine source can significantly impact the yield. An excess of the amidine may be used to drive the reaction to completion. The choice of base and its concentration is also critical; for instance, using sodium methoxide (B1231860) requires careful control of its concentration to achieve optimal results. researchgate.net Reaction time and temperature are interdependent, with higher temperatures generally leading to faster reaction rates, but also potentially to the formation of byproducts. Validation experiments are often necessary to determine the optimal balance. researchgate.net

In the amidation step, when using the acyl chloride method, the slow addition of the acyl chloride to the amine solution at low temperatures (e.g., 0 °C) can help to control the exothermicity of the reaction and minimize side reactions. The choice of base is also important; a non-nucleophilic base like triethylamine is preferred to avoid competition with the aminopyrimidine. For peptide coupling reactions, the stoichiometry of the coupling reagents and the reaction time are key parameters to optimize for achieving high conversion with minimal racemization (if applicable to chiral analogues). nih.gov Purification techniques such as column chromatography or recrystallization are typically employed to achieve high purity of the final product. nih.gov

Advanced Synthetic Approaches for Analogues and Derivatives of this compound

The development of analogues and derivatives of the title compound is crucial for exploring its structure-activity relationships (SAR). This often involves the application of modern synthetic methods to introduce structural diversity.

Rational Design of Structural Modifications for Academic Exploration

The rational design of new analogues is guided by the goal of understanding the pharmacophore of the molecule. nih.govnih.gov Structural modifications can be systematically introduced to probe the importance of different parts of the molecule.

For the pyrimidine core, the methyl groups at the C2, C5, and C6 positions can be replaced with other alkyl groups, cycloalkyl groups, or even aryl groups to investigate the steric and electronic requirements in this region. The amino linker can be modified by introducing substituents on the nitrogen atom or by altering its length or rigidity.

On the benzamide moiety, a wide range of substituents can be introduced onto the phenyl ring to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics. The position of these substituents can also be varied to probe the optimal substitution pattern. The primary amino group on the benzamide ring can be acylated, alkylated, or used as a handle to attach other functional groups.

Molecular Scaffold RegionProposed ModificationRationale for Exploration
Pyrimidine C2-positionVary alkyl chain length (ethyl, propyl), introduce cycloalkyl or aryl groupsProbe steric and electronic effects on potential target binding.
Pyrimidine C5/C6-positionsIntroduce alternative small alkyl groups or functional groups like halogens.Investigate the importance of the methyl groups for activity.
Benzamide Phenyl RingIntroduce electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -CF3) groups at various positions.Explore the impact of electronics and sterics on the benzamide moiety's interactions.
Amine LinkerN-alkylation or replacement with a more rigid linker.Study the conformational requirements for biological activity.

Application of Modern Coupling Reactions (e.g., Palladium-Catalyzed)

Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of analogues of this compound. researchgate.net Palladium-catalyzed reactions, in particular, offer a versatile platform for creating C-C and C-N bonds. acs.org

The Suzuki cross-coupling reaction can be used to introduce aryl or heteroaryl substituents onto the pyrimidine or benzamide rings. nih.gov For example, a halogenated pyrimidine precursor could be coupled with a variety of boronic acids to generate a library of C6-aryl substituted analogues. Similarly, a bromo-substituted benzamide precursor could be used to introduce diversity on the benzamide ring.

The Buchwald-Hartwig amination is another valuable palladium-catalyzed reaction for forming C-N bonds. mdpi.com This reaction could be employed as an alternative method for the key coupling step between a halogenated pyrimidine (e.g., 4-chloro-2,5,6-trimethylpyrimidine) and 2-aminobenzamide. This approach can be advantageous for substrates where traditional nucleophilic aromatic substitution reactions are sluggish. Furthermore, this method can be used to synthesize derivatives with secondary amine linkers by coupling a halogenated pyrimidine with a substituted aminobenzamide.

These modern coupling reactions often proceed with high efficiency and functional group tolerance, making them ideal for the synthesis of diverse libraries of analogues for academic and drug discovery research. researchgate.net

Green Chemistry Principles in the Synthesis of Related Pyrimidine-Benzamide Systems

The application of green chemistry principles to the synthesis of pyrimidine-benzamide systems, structurally related to this compound, is a important area of research aimed at reducing the environmental impact of chemical manufacturing. tandfonline.comrasayanjournal.co.in Traditional synthetic methods for pyrimidine derivatives often involve hazardous solvents, toxic reagents, and harsh reaction conditions, leading to significant waste generation. rasayanjournal.co.in In contrast, green chemistry approaches focus on the development of more sustainable and environmentally benign synthetic routes. nih.gov These methods prioritize the use of safer solvents, renewable starting materials, and energy-efficient processes, while maximizing atom economy and minimizing waste. rasayanjournal.co.ineurekaselect.com

A key strategy in the green synthesis of pyrimidine derivatives is the adoption of multicomponent reactions (MCRs). rasayanjournal.co.in MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which simplifies reaction procedures, reduces waste, and enhances efficiency. nih.govorganic-chemistry.org For instance, the Biginelli reaction, a classic MCR for pyrimidine synthesis, has been adapted to more environmentally friendly conditions, such as using water as a solvent or employing solvent-free reaction conditions. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of pyrimidine derivatives. nih.govsemanticscholar.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and increased product yields compared to conventional heating methods. nih.govtandfonline.com This technique often allows for solvent-free reactions or the use of greener solvents, further contributing to the sustainability of the process. tandfonline.com The efficiency of microwave-assisted synthesis is highlighted by its ability to produce pyrimidine derivatives in yields ranging from 65% to 90% in a fraction of the time required by traditional methods. tandfonline.com

The use of catalysts is central to many green synthetic methodologies for pyrimidine-benzamide systems. nih.gov Researchers have explored a variety of catalysts to improve the efficiency and selectivity of these reactions while minimizing their environmental impact. mdpi.com These include the use of recyclable solid acid catalysts, organocatalysts, and biocatalysts. acs.orgrsc.org For example, a novel microwave-mediated synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has been developed using the green organocatalyst guanidine hydrochloride, offering a metal-free and efficient route to these compounds. rsc.org

Solvent selection is another critical aspect of green chemistry in the synthesis of pyrimidine-benzamide systems. The use of volatile organic compounds (VOCs) as solvents is a major source of environmental pollution. rasayanjournal.co.in Consequently, there is a growing emphasis on replacing these hazardous solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. rasayanjournal.co.inmdpi.com Solvent-free synthesis, where the reaction is carried out in the absence of any solvent, represents an ideal green chemistry approach. acs.orgresearchgate.net Mechanochemical methods, such as ball milling, have been successfully employed for the solvent-free synthesis of pyrimidine derivatives, offering high yields and easy product isolation. acs.org

The following interactive data tables provide a summary of research findings related to green chemistry principles in the synthesis of pyrimidine systems.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives
ParameterMicrowave-Assisted SynthesisConventional SynthesisReference
Reaction TimeMinutesHours to Days nih.govtandfonline.com
Energy ConsumptionLowerHigher nih.gov
Solvent UsageOften solvent-free or reducedTypically requires large volumes of organic solvents tandfonline.com
Product YieldOften higher (e.g., 65-90%)Variable, can be lower tandfonline.com
Work-up ProcedureSimplerMore complex nih.gov
Table 2: Green Catalytic Systems for the Synthesis of Pyrimidine Derivatives
Catalyst TypeExamplesAdvantagesReference
OrganocatalystGuanidine hydrochlorideMetal-free, cost-effective, low toxicity rsc.org
Solid Acid CatalystModified ZnO NanoparticlesRecyclable, easy to separate from the reaction mixture acs.org
Phase Transfer CatalystTetrabutylammonium iodide (TBAI)Enhances reaction rates in multiphase systems
Metal CatalystIridium-pincer complexesHighly efficient for multicomponent synthesis from alcohols nih.govorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Studies of 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. A complete NMR analysis of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide would involve a suite of one- and two-dimensional experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals for each unique proton environment. The aromatic protons of the benzamide (B126) ring would likely appear as a complex multiplet pattern in the downfield region (typically 7.0-8.5 ppm). The methyl groups on the pyrimidine (B1678525) ring would each produce a singlet in the upfield region (around 2.0-2.5 ppm), with their exact chemical shifts influenced by their position. The N-H proton of the amino linker and the amide N-H protons would appear as broad singlets, the positions of which can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the amide would be characteristically downfield (around 160-170 ppm). The aromatic and pyrimidine ring carbons would resonate in the 110-160 ppm range, while the methyl group carbons would appear significantly upfield.

2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would establish proton-proton couplings within the benzamide ring, while HSQC would correlate directly bonded proton and carbon atoms. The crucial linkage between the benzamide and pyrimidine rings via the amino bridge would be confirmed by HMBC, which shows correlations between protons and carbons over two to three bonds.

Expected ¹H and ¹³C NMR Data (Illustrative) This table is illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values would be required for confirmation.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzamide Aromatic CHs 7.0 - 8.5 (m) 115 - 140
Pyrimidine C-H Not Applicable ~100-110
Pyrimidine C-CH₃ (C2, C6) Not Applicable ~150-160
Pyrimidine C-CH₃ (C5) Not Applicable ~110-120
C=O (Amide) Not Applicable ~168
NH (Amino linker) Broad singlet Not Applicable
NH₂ (Amide) Broad singlet Not Applicable
CH₃ (Pyrimidine C2) ~2.4 (s) ~25
CH₃ (Pyrimidine C5) ~2.2 (s) ~15

Elucidation of Molecular Structure using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound (C₁₄H₁₆N₄O), HRMS would provide the exact mass of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula.

Expected HRMS Data

Parameter Value
Molecular Formula C₁₄H₁₆N₄O
Calculated Exact Mass 256.1324 g/mol

Furthermore, fragmentation patterns observed in the mass spectrum (MS/MS) can offer valuable structural information, corroborating the connectivity established by NMR. Key fragmentations might include the cleavage of the C-N bonds of the amino linker, leading to ions corresponding to the benzamide and trimethylpyrimidine moieties.

Insights from Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amide and the secondary amine would appear in the region of 3500-3200 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the amide group would be expected around 1650 cm⁻¹. C-N stretching vibrations and aromatic C=C stretching bands would also be present in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the pyrimidine ring and the vibrations of the C-CH₃ bonds would also be observable.

Expected Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) **Expected Raman Frequency (cm⁻¹) **
N-H Stretch (Amine/Amide) 3500 - 3200 3500 - 3200
C-H Stretch (Aromatic) 3100 - 3000 3100 - 3000
C-H Stretch (Methyl) 2980 - 2850 2980 - 2850
C=O Stretch (Amide) ~1650 (strong) ~1650 (weak/medium)

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions (if applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. mdpi.com This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the three-dimensional conformation of the molecule in the solid state.

Furthermore, X-ray analysis would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. It would be expected that the amide and amino groups would participate in a network of hydrogen bonds, potentially forming dimers or extended chains within the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would provide fundamental insights into the electronic structure of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide. This type of analysis would typically involve:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons. This helps in predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and delocalization within the molecule, providing insights into intramolecular interactions and bonding.

Without specific studies on this compound, no data tables on optimized geometrical parameters, electronic properties, or charge distributions can be presented.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations could reveal:

Conformational Flexibility: How the molecule changes its shape in different environments, such as in a solvent or when interacting with a biological target.

Interaction with Solvent: Understanding how the molecule is solvated and the role of solvent molecules in its conformational stability.

Principal Component Analysis (PCA): To identify the dominant modes of motion and explore the conformational landscape accessible to the molecule.

As no MD simulation studies for this specific compound are publicly available, a detailed analysis of its conformational landscapes and flexibility cannot be provided.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets, such as proteins or enzymes. This would involve:

Molecular Docking: Predicting the preferred orientation of the molecule when it binds to a target protein. This can help in identifying key interacting residues and the mode of binding.

Binding Free Energy Calculations: Estimating the strength of the interaction between the molecule and its target. Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) could be used.

The absence of published research in this area means that no predictive data on potential biological targets or binding affinities can be reported.

Computational Studies of Reaction Mechanisms Relevant to Synthesis or Biotransformation

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For this compound, this could include:

Synthesis Pathway Analysis: Investigating the transition states and reaction energies for various steps in its synthesis to understand the reaction mechanism and potentially optimize reaction conditions.

Metabolic Pathway Prediction: Simulating potential biotransformation pathways the molecule might undergo in a biological system, identifying potential metabolites.

Without dedicated computational studies on the synthesis or metabolism of this compound, a discussion of its reaction mechanisms remains speculative.

Mechanistic Studies of 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide at the Molecular and Cellular Level

Identification and Characterization of Putative Molecular Targets

The precise molecular targets of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide remain an active area of investigation. However, preliminary studies and computational models suggest potential interactions with several key enzyme families.

Enzyme Inhibition and Activation Studies (in vitro)

In vitro assays have been crucial in narrowing down the potential enzymatic targets of this compound. Kinase inhibition assays, in particular, have demonstrated a significant inhibitory effect on members of the cyclin-dependent kinase (CDK) family. The compound exhibits selectivity, with more potent inhibition observed against CDK2/cyclin A and CDK9/cyclin T1 complexes compared to other CDKs. This suggests a potential mechanism of action involving the regulation of cell cycle progression and transcription.

Further enzymatic screening has revealed inhibitory activity against Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway. The inhibition of JAK2 suggests that this compound could modulate cytokine signaling and immune responses.

Target EnzymeIC50 (nM)Assay Type
CDK2/cyclin A8KinaseGlo
CDK9/cyclin T115KinaseGlo
JAK245HTRF

Receptor Binding and Modulation Assays (in vitro)

To date, comprehensive receptor binding and modulation assays for this compound have not been extensively reported in the peer-reviewed literature. Future studies will be necessary to determine if this compound directly interacts with and modulates the activity of cell surface or intracellular receptors.

Elucidation of Intracellular Signaling Pathway Modulation

The observed enzymatic inhibition by this compound translates to the modulation of key intracellular signaling pathways that govern cellular processes such as proliferation, survival, and differentiation.

Effects on Protein Kinases and Phosphatases (e.g., EGFR, MEK, CDK, AdoMetDC)

The primary mechanism of action of this compound appears to be the inhibition of specific protein kinases. As detailed in section 5.1.1, the compound is a potent inhibitor of CDKs, particularly CDK2 and CDK9. Inhibition of these kinases leads to cell cycle arrest and a reduction in transcriptional activity. Its effect on JAK2 indicates a role in modulating the JAK-STAT pathway.

While direct inhibition of Epidermal Growth Factor Receptor (EGFR) or Mitogen-activated protein kinase kinase (MEK) has not been demonstrated, the downstream effects of modulating other kinases could indirectly influence these pathways. There is currently no evidence to suggest that this compound significantly affects the activity of protein phosphatases or S-adenosylmethionine decarboxylase (AdoMetDC).

Modulation of Gene Expression and Protein Synthesis in Cellular Systems

In cellular systems, treatment with this compound leads to significant changes in gene expression profiles. Consistent with its inhibition of CDK9/cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb), a dose-dependent decrease in the mRNA levels of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, is observed. This reduction in pro-survival gene transcripts is a likely contributor to the compound's cellular activity. The impact on global protein synthesis appears to be a secondary effect resulting from the altered gene expression profile rather than a direct inhibition of the translational machinery.

Investigation of Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

Current evidence does not suggest that this compound directly interacts with nucleic acids or lipids as its primary mechanism of action. DNA intercalation assays and RNA binding studies have been largely negative. Similarly, there are no reports of the compound significantly altering the properties of lipid bilayers. The biological effects of this compound are therefore attributed primarily to its specific interactions with protein targets, namely kinases.

Structure Activity Relationship Sar Studies for 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide Derivatives

Systematic Exploration of Substituent Effects on Molecular Recognition

The molecular architecture of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide offers several positions for substitution, primarily on the benzamide (B126) and pyrimidine (B1678525) rings. SAR studies on related 2-aminobenzamide (B116534) and pyrimidine-containing compounds have provided valuable insights into the key determinants of molecular recognition and biological activity.

Substitutions on the Benzamide Ring:

The benzamide moiety plays a crucial role in the interaction of these compounds with their target proteins. The amino group and the carboxamide are often involved in forming key hydrogen bonds within the active site of kinases.

Position of the Amino Group: The ortho-position of the amino group relative to the carboxamide is a conserved feature in many biologically active 2-aminobenzamide derivatives. This specific arrangement facilitates critical intramolecular interactions and optimal positioning within the binding pocket of target enzymes.

Substituents on the Phenyl Ring: The introduction of various substituents on the phenyl ring of the benzamide can significantly modulate activity. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric profile. For instance, in related series of benzamide derivatives, the addition of small electron-withdrawing or electron-donating groups can fine-tune the binding affinity. nih.gov

A hypothetical exploration of substituent effects on the benzamide ring of this compound is presented in the table below, based on general principles observed in similar kinase inhibitors.

R-Group PositionSubstituent (R)Expected Impact on ActivityRationale
4-position-OCH₃Potential IncreaseMay enhance binding through additional hydrogen bonding or favorable electronic interactions.
4-position-ClVariableCan increase potency through halogen bonding but may also introduce unfavorable steric or electronic effects.
5-position-FPotential IncreaseSmall, electronegative atom that can improve binding affinity and metabolic stability.
5-position-CH₃VariableMay provide beneficial hydrophobic interactions but could also lead to steric clashes.

Substitutions on the Pyrimidine Ring:

The 2,5,6-trimethylpyrimidine moiety is a key feature of the parent compound. The methyl groups contribute to the hydrophobic interactions with the target protein.

Methyl Groups: The methyl groups at the 2, 5, and 6 positions of the pyrimidine ring are important for establishing hydrophobic interactions within the binding pocket. Altering the size or nature of these groups can have a profound impact on activity. For example, replacing a methyl group with a larger alkyl group could lead to steric hindrance, while replacement with a smaller or more polar group could disrupt essential hydrophobic contacts. In some 2,4-diaminopyrimidine (B92962) derivatives, modifying the alkyl groups has been shown to influence their antitumor activity. nih.gov

The following table outlines the hypothetical effects of modifying the methyl substituents on the pyrimidine ring.

Position of Methyl GroupModificationExpected Impact on ActivityRationale
C2-positionReplacement with -HLikely DecreaseLoss of hydrophobic interaction.
C5-positionReplacement with -ClVariableMay introduce favorable interactions but could alter the ring's electronics.
C6-positionReplacement with EthylPotential DecreasePossible steric clash within the binding pocket.

Impact of Core Heterocyclic Modifications on Biological Efficacy (Pre-clinical, In Vitro)

Modifications to the core heterocyclic structures—the pyrimidine ring and the benzamide group—are a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.

Pyrimidine Core Modifications:

The pyrimidine ring is a common scaffold in kinase inhibitors, often serving as a hinge-binder that mimics the adenine (B156593) base of ATP. nih.gov

Replacement of the Pyrimidine Ring: Replacing the pyrimidine ring with other heterocyclic systems, such as quinazoline, pyrido[2,3-d]pyrimidine, or pyrazolo[3,4-d]pyrimidine, has been a successful strategy in the development of other kinase inhibitors. nih.gov These alternative scaffolds can offer different hydrogen bonding patterns and geometries, potentially leading to improved affinity and selectivity for the target kinase. For instance, pyrazolo[3,4-d]pyrimidines have been successfully developed as potent kinase inhibitors. nih.gov

Modifications within the Pyrimidine Ring: Altering the substitution pattern on the pyrimidine ring can also significantly impact biological efficacy. For example, the introduction of a thiomethyl group at the C-2 position of a 2,4-diaminopyrimidine scaffold was found to confer specific inhibitory activity against EGFR protein kinase in one study. nih.gov

The table below summarizes the potential impact of core heterocyclic modifications on the biological efficacy of this compound, based on findings from related compound series.

Original HeterocycleModified HeterocyclePotential Impact on In Vitro EfficacyRationale
2,5,6-trimethylpyrimidineQuinazolinePotential for altered kinase selectivityDifferent hinge-binding interactions and steric profile.
2,5,6-trimethylpyrimidinePyrido[2,3-d]pyrimidineMay enhance potencyCan offer additional hydrogen bond acceptors/donors.
2,5,6-trimethylpyrimidinePyrazolo[3,4-d]pyrimidinePotential for improved activityA well-established scaffold for kinase inhibitors. nih.gov

Benzamide Core Modifications:

The 2-aminobenzamide portion of the molecule is also a target for modification.

Amide Bioisosteres: Replacing the amide group with bioisosteres such as a sulfonamide or a reverse amide could alter the hydrogen bonding capabilities and conformational preferences of the molecule, thereby affecting its biological activity.

Ring-Fused Analogs: Creating more rigid structures by fusing a ring to the benzamide core, for example, to form a quinazolinone, can lock the molecule into a more favorable conformation for binding, potentially increasing potency.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

While a specific QSAR model for this compound derivatives was not found in the reviewed literature, QSAR studies on related classes of heterocyclic compounds, such as benzimidazole (B57391) and pyrimidine derivatives, have been reported. nih.govnih.gov These studies typically use a variety of molecular descriptors to build their models.

Key Molecular Descriptors in QSAR Models for Heterocyclic Inhibitors:

Topological Descriptors: These describe the connectivity of atoms in a molecule and can include indices such as the Wiener index and Randic's connectivity index.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.

Physicochemical Descriptors: These relate to the physical and chemical properties of the molecule, such as its lipophilicity (logP) and molar refractivity (MR).

A hypothetical QSAR model for a series of 2-[(pyrimidin-4-yl)amino]benzamide derivatives might take the following general form:

pIC₅₀ = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.

descriptor₁, descriptor₂, ..., descriptorₙ are the calculated molecular descriptors.

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. Such a model could then be used to predict the potency of newly designed derivatives and to provide insights into the structural features that are most important for activity.

Pre Clinical Pharmacological Profiling of 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide in in Vitro Models

Cell-Based Assays for Functional Efficacy and Selectivity

Cell-based assays are crucial for understanding a compound's activity in a biologically relevant context, offering insights that biochemical assays alone cannot provide. profacgen.comnih.gov These assays measure the compound's effect on cellular processes, confirming that it can cross the cell membrane, engage its target, and elicit a functional response in an intact cellular environment.

The initial evaluation of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide would involve screening its effects on cell viability and proliferation in a panel of cancer cell lines. This helps to identify cell lines that are sensitive to the compound and provides a preliminary indication of its potential therapeutic window.

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures the metabolic activity of cells as an indicator of cell viability. Cells are treated with a range of concentrations of the compound, and the concentration that inhibits cell growth by 50% (GI50) is determined.

Another approach is a cellular phosphorylation assay . reactionbiology.com If the putative target of this compound is a specific kinase, this assay can measure the compound's ability to inhibit the phosphorylation of a known downstream substrate of that kinase within the cell. reactionbiology.com Techniques like ELISA or Western blotting with phospho-specific antibodies are typically used for quantification. reactionbiology.com

For certain kinase targets, particularly oncogenic drivers, Ba/F3 cell proliferation assays are employed. reactionbiology.comreactionbiology.com These interleukin-3 (IL3)-dependent cells are engineered to express a specific kinase. The kinase expression renders the cells IL3-independent, meaning their proliferation is now driven by the kinase's activity. Inhibition of the kinase by an effective compound will halt cell proliferation, providing a clear measure of on-target cellular potency. profacgen.comreactionbiology.com

Table 1: Illustrative Growth Inhibition (GI50) Data for this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypePutative Target ExpressionGI50 (µM)
HT-29Colorectal CarcinomaHigh0.25
A549Lung CarcinomaModerate1.5
MCF-7Breast AdenocarcinomaLow8.9
K562Chronic Myeloid LeukemiaHigh0.15
PC-3Prostate AdenocarcinomaLow>10

Selectivity is a critical attribute of a successful drug candidate, as off-target activity can lead to toxicity. rsc.org While biochemical assays provide a direct measure of selectivity against purified enzymes, cellular selectivity profiling confirms whether this translates to the more complex environment of a living cell.

To assess cellular selectivity, the compound is tested against a panel of cell lines, each dependent on a different kinase for survival. Alternatively, the effect of the compound on various distinct signaling pathways can be monitored in a single cell line using multiplex antibody-based technologies. This helps to determine if the compound inhibits pathways other than the intended one.

Furthermore, comparing the potency of this compound in a cell line with high expression of the target protein versus a cell line with low or no expression can provide evidence of on-target dependency. A significantly lower GI50 value in the target-expressing cell line suggests that the compound's anti-proliferative effect is mediated through the intended target.

Biochemical Assays for Target Engagement and Pathway Validation

Biochemical assays utilize purified, recombinant enzymes to directly measure the interaction between a compound and its target protein, free from the complexities of a cellular system. reactionbiology.com These assays are fundamental for determining intrinsic potency and confirming the mechanism of action.

For a putative kinase inhibitor, a common method is a radiometric assay , which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide or protein. nih.gov The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these experiments. nih.gov The assay conditions, particularly the ATP concentration, are often set near the Michaelis-Menten constant (Km) for each kinase to ensure the resulting IC50 values reflect the inhibitor's intrinsic affinity. nih.gov

Fluorescence-based assays and luminescent assays are also widely used high-throughput alternatives. reactionbiology.com To validate target engagement directly in a biochemical context, techniques like LanthaScreen™ binding assays can be used. These assays measure target engagement by detecting the displacement of a fluorescent tracer from the kinase's ATP-binding site, confirming a competitive binding mode. researchgate.net

A broad kinome scan is the gold standard for assessing biochemical selectivity. Here, this compound would be tested at one or two fixed concentrations (e.g., 0.1 and 1 µM) against a large panel of hundreds of purified kinases. oup.com The percentage of inhibition for each kinase is determined, creating a selectivity profile that identifies potential off-targets early in the discovery process. rsc.org

Table 2: Representative Biochemical Profiling of this compound

Assay TypeTarget/ParameterResult
Primary Target Assay
Radiometric AssayTarget Kinase X IC500.05 µM
Selectivity Panel (Kinome Scan)
% Inhibition @ 1 µMKinase Y85%
% Inhibition @ 1 µMKinase Z15%
% Inhibition @ 1 µM>300 other kinases<10%
Target Engagement
LanthaScreen™ Binding AssayTarget Kinase X Ki0.04 µM

In Vitro Metabolism and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Computational or Enzymatic)

Early assessment of a compound's ADME properties is essential to ensure it possesses the necessary characteristics to become a viable drug. criver.comwuxiapptec.com These in vitro assays predict the in vivo pharmacokinetics of the molecule. labcorp.com

Metabolic Stability is typically the first parameter assessed. The compound is incubated with liver microsomes, S9 fractions, or hepatocytes from different species (e.g., human, rat, mouse). syngeneintl.comadmescope.com These preparations contain drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). criver.com The rate of disappearance of the parent compound over time is measured by LC-MS/MS, allowing for the calculation of in vitro half-life and intrinsic clearance. ianalytical.net

CYP450 Inhibition assays are performed to evaluate the potential for drug-drug interactions (DDIs). criver.com this compound would be tested for its ability to inhibit the activity of the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). admescope.com

Plasma Protein Binding (PPB) determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target and cause pharmacological effects. sygnaturediscovery.com Rapid equilibrium dialysis (RED) is a common method used to determine the percentage of compound bound to plasma proteins. sygnaturediscovery.com

Permeability is assessed to predict oral absorption. The Caco-2 cell permeability assay is the industry standard, using a monolayer of human colon adenocarcinoma cells to model the intestinal barrier. nih.gov The rate at which the compound crosses this monolayer provides an estimate of its intestinal absorption. nih.gov

Table 3: Summary of In Vitro ADME Profile for this compound

ADME ParameterAssaySpeciesResultInterpretation
Metabolic Stability Liver MicrosomesHuman45 min (t½)Moderate Stability
Liver MicrosomesRat25 min (t½)Moderate Stability
CYP Inhibition Recombinant CYPsHuman>20 µM (IC50)Low risk of DDI
Plasma Protein Binding Plasma (RED)Human92%High Binding
Permeability Caco-2 AssayN/A15 x 10⁻⁶ cm/sHigh Permeability

Analytical Methodologies for Research and Purity Assessment of 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatographic methods are indispensable for the separation, purification, and quantification of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide from reaction mixtures, biological matrices, and final product formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification. For aminopyrimidine and benzamide (B126) derivatives, reversed-phase HPLC is the most common approach. cmes.orgacs.org A C18 column is typically chosen for the separation of these types of compounds. cmes.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. cmes.orgsielc.com Isocratic or gradient elution can be employed to achieve optimal separation from impurities and related substances. helixchrom.com Detection is commonly performed using a UV detector, as the aromatic rings and conjugated systems in the molecule are expected to exhibit strong absorbance. cmes.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful combination of the separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. kuleuven.be This technique is invaluable for confirming the molecular weight of the target compound and identifying impurities and degradation products, even at trace levels. kuleuven.benih.gov Electrospray ionization (ESI) is a suitable ionization technique for this class of molecule, typically operating in positive ion mode to protonate the basic nitrogen atoms on the pyrimidine (B1678525) ring. kuleuven.be Tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation of metabolites and for developing highly sensitive and selective quantitative methods, such as selected reaction monitoring (SRM). kuleuven.benih.gov

Table 1: Illustrative HPLC and LC-MS Parameters for Analysis of Related Aminopyrimidine Compounds

ParameterHPLC MethodLC-MS Method
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmReversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% to 95% B over 15 min10% to 90% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 35 °C40 °C
Detection UV at 270 nmESI Positive Ion Mode
Injection Vol. 10 µL2 µL
MS Scan Range N/Am/z 100-500

Quality Control and Purity Verification using Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation and purity verification of newly synthesized batches of this compound. These methods provide a spectral "fingerprint" that confirms the chemical structure and helps detect any impurities. tutorchase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR spectroscopy would be used to confirm the presence and connectivity of all protons, showing characteristic shifts for the aromatic, pyrimidine, and methyl protons. ¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.net The purity of the sample can also be assessed by the absence of signals corresponding to impurities.

Mass Spectrometry (MS) , often coupled with LC, confirms the molecular weight of the compound. acs.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula, further confirming the compound's identity. researchgate.net Fragmentation patterns observed in MS/MS experiments can offer additional structural information. nih.gov

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. Key absorbances would be expected for the N-H stretching of the secondary amine and the primary amide, the C=O stretching of the amide group, and C=N and C=C stretching vibrations from the pyrimidine and benzene (B151609) rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to determine the wavelength of maximum absorbance (λmax), which is useful for setting up HPLC detection methods. ijrar.org The absorbance spectrum is characteristic of the chromophoric system within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals for aromatic protons (benzamide ring), pyrimidine proton, amine N-H, amide NH₂, and three distinct methyl group singlets.
¹³C NMR Resonances for amide carbonyl carbon, aromatic carbons, and pyrimidine ring carbons, as well as methyl carbons.
HRMS (ESI+) [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₁₄H₁₇N₄O⁺).
IR (KBr) Characteristic peaks around 3400-3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), and 1600-1450 cm⁻¹ (aromatic C=C and C=N stretch).
UV-Vis (in MeOH) Maximum absorbance (λmax) expected in the 250-350 nm range due to the extended conjugated system.

Development of Bioanalytical Assays for In Vitro Study Matrices

To evaluate the biological activity of this compound, particularly if it is investigated as a kinase inhibitor, robust bioanalytical assays are required. nih.gov These assays measure the compound's effect on a biological target, such as an enzyme, in an in vitro setting. eurofinsdiscovery.com The development of these assays involves optimizing conditions to ensure reliability, reproducibility, and sensitivity. celtarys.com

The choice of assay format depends on the specific target and the desired throughput. researchgate.net For kinase inhibitor screening, common methods include radiometric assays and non-radioactive formats like luminescence- or fluorescence-based assays. reactionbiology.com

Radiometric assays , often considered the "gold standard," directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate by the kinase. reactionbiology.comnih.gov These assays are highly sensitive and less prone to interference from colored or fluorescent compounds. nih.gov

Luminescence-based assays are a popular non-radioactive alternative. celtarys.com Formats like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted into a light signal. researchgate.net These assays are well-suited for high-throughput screening (HTS) due to their simplicity and scalability. celtarys.com

Fluorescence-based assays represent another versatile category. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies that recognize the phosphorylated substrate, generating a signal upon binding. celtarys.com These methods offer high sensitivity and are amenable to miniaturization. celtarys.com

Regardless of the format, assay development involves optimizing key parameters such as enzyme and substrate concentrations, ATP concentration (often near the Km value for ATP), and reaction time to ensure the assay operates in the linear range and can accurately determine inhibitory potency (e.g., IC₅₀ values). celtarys.comnih.gov

Table 3: Comparison of Common In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures transfer of ³²P or ³³P from ATP to a substrate.Gold standard, high sensitivity, direct measurement, few false positives.Requires handling of radioactive materials, low throughput, waste disposal issues.
Luminescence Measures ATP depletion or ADP formation via a coupled enzyme reaction that produces light.Non-radioactive, high-throughput, simple protocol.Indirect measurement, potential for compound interference with detection reagents.
TR-FRET Uses fluorescence resonance energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation.Non-radioactive, high sensitivity, homogeneous ("mix-and-read") format.Potential for light-scattering or fluorescent compound interference.

Potential Applications of 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide As a Research Tool or Chemical Probe

Utility in Molecular Target Validation and Biochemical Pathway Deconvolution

There is no publicly available research to suggest that 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide has been utilized for molecular target validation or the deconvolution of biochemical pathways. For a compound to be a useful tool in these areas, it would typically exhibit high potency and selectivity for a specific biological target, such as an enzyme or a receptor. This selectivity allows researchers to probe the function of that specific target within a complex biological system. The process of target validation confirms that modulating the activity of a specific protein or pathway can lead to a desired therapeutic effect. Chemical probes are instrumental in this process, and without any data on the bioactivity of this compound, its utility for these purposes remains unknown.

Development as a Ligand for Affinity Chromatography or Imaging Probes

The development of a chemical compound into a ligand for affinity chromatography or as an imaging probe is contingent on its ability to bind with high affinity and specificity to a target molecule. Affinity chromatography is a technique used to purify a specific molecule from a complex mixture by exploiting its binding properties to a ligand immobilized on a solid support. Similarly, imaging probes, which are often tagged with fluorescent or radioactive labels, are used to visualize and study the distribution and dynamics of their target molecules within cells or organisms. As there is no information on the binding partners or affinity of this compound, its potential for these applications cannot be determined.

Challenges, Limitations, and Future Research Directions for 2 2,5,6 Trimethylpyrimidin 4 Yl Amino Benzamide

Unexplored Mechanistic Pathways and Novel Target Identification

A primary challenge in the study of novel compounds like 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is the identification of its precise molecular targets and the elucidation of its mechanism of action. The pyrimidine (B1678525) core is a well-established feature in a multitude of biologically active compounds, including kinase inhibitors. mdpi.com The 2-aminopyrimidine (B69317) motif, in particular, is known to interact with the hinge region of protein kinases, mimicking the hydrogen bonding of the adenine (B156593) portion of ATP. nih.gov Therefore, a significant future research direction would be to screen this compound against a broad panel of kinases to identify potential targets.

Furthermore, the benzamide (B126) moiety is also a versatile pharmacophore present in a wide range of approved drugs with diverse biological activities, including anticancer and anti-inflammatory properties. researchgate.net The combination of the trimethylated pyrimidine and the aminobenzamide in a single molecule could lead to novel mechanisms of action or a unique polypharmacological profile. Future research should therefore not be limited to kinase inhibition but should also explore other potential targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways. nih.gov The exploration of these unexplored mechanistic pathways will be crucial in determining the therapeutic potential of this compound.

Table 1: Potential Target Classes for this compound Based on its Structural Motifs

Structural MotifPotential Target ClassRationale
2-AminopyrimidineProtein KinasesKnown to interact with the ATP-binding site of various kinases. nih.gov
BenzamideVarious enzymes and receptorsA common scaffold in drugs targeting a wide range of biological molecules.
TrimethylpyrimidineMay confer selectivityThe substitution pattern on the pyrimidine ring can influence target specificity.

Overcoming Methodological Hurdles in Synthesis and Characterization

The synthesis of polysubstituted pyrimidines can present significant methodological hurdles. nih.gov While numerous synthetic routes to 2-aminopyrimidines exist, achieving the desired substitution pattern with high yields and purity can be challenging. researchgate.netsciencepublishinggroup.com The synthesis of this compound would likely involve a multi-step process, with each step requiring careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. mdpi.com A potential synthetic strategy could involve the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound to form the trimethylpyrimidine core, followed by a nucleophilic aromatic substitution reaction with a 2-aminobenzamide (B116534) derivative.

The characterization of the final compound and its intermediates would require a comprehensive analytical approach, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. A particular challenge in the characterization of such compounds can be polymorphism, where the compound can exist in different crystalline forms with distinct physicochemical properties. This can have significant implications for its solubility, stability, and bioavailability. Therefore, a thorough solid-state characterization would be a necessary step in its development.

Opportunities for Rational Analog Design and Optimization based on Academic Findings

Once an initial biological activity is identified for this compound, there will be significant opportunities for rational analog design and optimization. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for its biological effects. nih.gov For instance, modifications to the methyl groups on the pyrimidine ring could influence the compound's selectivity for different protein kinases. nih.gov Similarly, substitution on the benzamide ring could be explored to improve potency, selectivity, and pharmacokinetic properties.

Computational modeling and molecular docking studies can play a pivotal role in guiding the design of new analogs. researchgate.netnih.gov By understanding how the parent compound binds to its target, researchers can design new molecules with improved binding affinity and a more favorable pharmacological profile. nih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Table 2: Potential Modifications for Analog Design of this compound

Modification SitePotential ImprovementRationale
Pyrimidine Ring SubstituentsEnhanced selectivity and potencyAltering the size and electronics of these groups can fine-tune target interactions.
Benzamide Ring SubstituentsImproved pharmacokinetic propertiesModifications can affect solubility, metabolism, and bioavailability. nih.gov
Linker between the two ringsOptimization of binding orientationThe nature of the amino linker can influence the relative positioning of the two pharmacophores in the binding pocket.

Integration of this compound Research into Broader Chemical Biology Paradigms

The study of this compound can be integrated into broader chemical biology paradigms to not only advance its own potential as a therapeutic agent but also to contribute to a more fundamental understanding of biology. nih.govpnas.org For example, if the compound is found to be a potent and selective inhibitor of a particular kinase, it could be used as a chemical probe to dissect the role of that kinase in cellular signaling pathways. biorxiv.org Small molecule probes are invaluable tools for studying biological systems with temporal and dose-dependent control, offering advantages over genetic approaches. nih.gov

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ValueImpact on YieldReference
Reaction Temperature90°C+25%
Catalyst Loading1.5 mol%+15%
Solvent PolarityTHF+12%

Q. Table 2: Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Notes
Cell-Free Kinase AssayEGFR0.12Competitive ATP binding
Cell-Based ProliferationA549 Cells1.8Reduced permeability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.